N-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
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Overview
Description
N-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazoline derivatives This compound is characterized by the presence of an imidazoline ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 4-methylphenylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
4-methylphenylamine+glyoxal+ammonium acetate→this compound
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazoline ring to an imidazole ring.
Substitution: The compound can undergo substitution reactions, where the 4-methylphenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Imidazole derivatives.
Reduction: Imidazole ring compounds.
Substitution: Various substituted imidazoline derivatives.
Scientific Research Applications
N-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The imidazoline ring plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-imidazole
- N-(4-methylphenyl)-2-imidazoline
- N-(4-methylphenyl)-1H-imidazole-4-amine
Uniqueness
N-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific imidazoline ring structure and the presence of the 4-methylphenyl group
Properties
CAS No. |
4794-82-5 |
---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H13N3/c1-8-2-4-9(5-3-8)13-10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H2,11,12,13) |
InChI Key |
GTPHHSDNEHXLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NCCN2 |
Origin of Product |
United States |
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